

Application Notes: Transient Transfection of T145 in HEK293 Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **T145**

Cat. No.: **B1682861**

[Get Quote](#)

For Research, Scientist, and Drug Development Professionals

Introduction

Human Embryonic Kidney 293 (HEK293) cells are a foundational tool in molecular biology, cancer research, and the biotechnology industry for producing therapeutic proteins and viruses for gene therapy.^{[1][2][3]} Their popularity stems from their reliable growth, high transfectability, and capacity for proper post-translational modifications of complex proteins.^{[1][4][5]} Transient transfection is a technique used to introduce foreign genetic material into a cell, resulting in temporary expression of the desired gene.^[6] This method is invaluable for short-term studies of protein function, signaling pathways, and drug screening.^[7]

This document provides a detailed protocol for the transient transfection of a hypothetical plasmid encoding the protein "**T145**" into HEK293 cells using a lipid-based reagent. It includes methodologies for cell culture, transfection optimization, and post-transfection analysis, along with troubleshooting guidelines.

Data Presentation

Successful transfection requires optimizing several parameters, primarily the ratio of DNA to transfection reagent and the timeline of protein expression.^{[8][9]} The tables below present hypothetical, yet typical, optimization data for **T145** expression.

Table 1: Optimization of **T145** Plasmid DNA to Lipid Reagent Ratio

This table illustrates how varying the ratio of plasmid DNA to a lipid-based transfection reagent affects transfection efficiency (measured by the percentage of GFP-positive cells from a co-transfected reporter plasmid) and cell viability.

DNA (μg)	Lipid Reagent (μL)	Ratio (μg:μL)	Transfection Efficiency (%)	Cell Viability (%)
2.0	2.0	1:1	45 ± 4.1	96 ± 2.5
2.0	4.0	1:2	78 ± 5.5	94 ± 3.1
2.0	6.0	1:3	89 ± 3.8	91 ± 2.8
2.0	8.0	1:4	85 ± 4.2	75 ± 5.9

Data are represented as mean ± standard deviation from triplicate wells in a 6-well plate format. Efficiency was assessed 48 hours post-transfection.

Table 2: Time-Course of **T145** Protein Expression

This table shows the relative expression level of **T145** protein over time following transfection at the optimal 1:3 DNA-to-lipid ratio.

Time Post-Transfection (Hours)	Relative T145 Expression Level (Arbitrary Units)
12	0.15 ± 0.04
24	0.68 ± 0.09
48	1.00 ± 0.12
72	0.75 ± 0.10
96	0.31 ± 0.06

Expression levels were determined by Western blot densitometry, normalized to the 48-hour time point.

Experimental Protocols

Protocol 1: Culture and Maintenance of HEK293 Cells

Healthy, actively dividing cells are critical for successful transfection.[\[10\]](#)

Materials:

- HEK293 cells (e.g., ATCC® CRL-1573™)
- High-glucose Dulbecco's Modified Eagle's Medium (DMEM)[\[1\]](#)[\[11\]](#)
- 10% Fetal Bovine Serum (FBS)
- 1% Penicillin-Streptomycin (optional)
- 0.05% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
- Humidified incubator at 37°C with 5% CO₂[\[1\]](#)[\[12\]](#)

Procedure:

- Culture: Maintain HEK293 cells in T-75 flasks with complete growth medium (DMEM + 10% FBS).
- Passaging: Subculture cells when they reach 80-90% confluence.
 - Aspirate the old medium and wash the cell monolayer once with 5-10 mL of sterile PBS.
 - Add 2 mL of pre-warmed 0.05% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.[\[3\]](#)
 - Neutralize trypsin by adding 8 mL of complete growth medium.
 - Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

- Aspirate the supernatant and resuspend the cell pellet in fresh medium.
- Seed new flasks at a density of $1-2 \times 10^6$ cells per T-75 flask.
- Passage Number: Use cells with a low passage number (ideally below 20) to ensure experimental reproducibility, as their characteristics can change over time.[\[1\]](#)

Protocol 2: Transient Transfection of T145 Plasmid

This protocol is optimized for a 6-well plate format using a lipid-based transfection reagent.

Materials:

- Healthy HEK293 cells from Protocol 1
- 6-well tissue culture plates
- High-purity **T145** plasmid DNA (A260/A280 ratio of 1.8–1.9)[\[9\]](#)
- Lipid-based transfection reagent (e.g., Lipofectamine™, FuGENE®)
- Reduced-serum medium (e.g., Opti-MEM™)

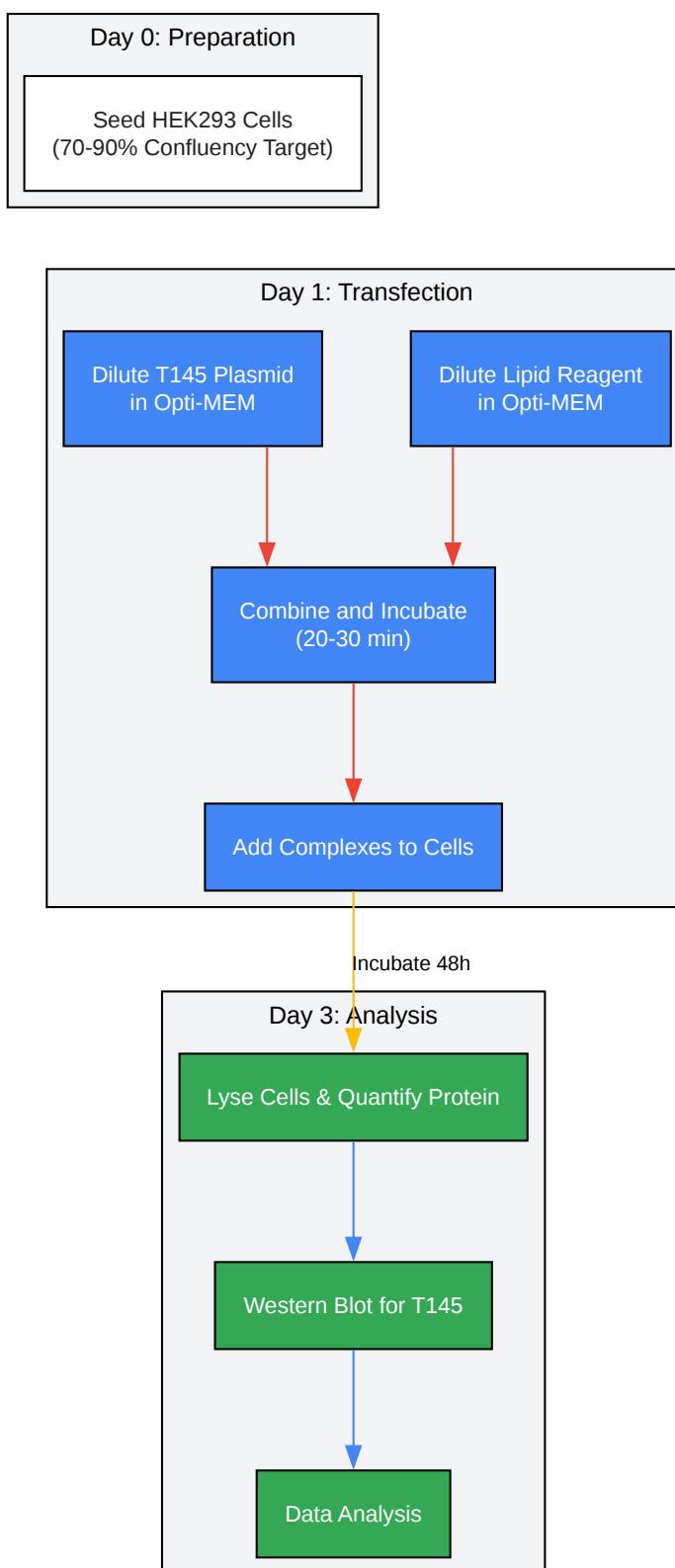
Procedure:

- Cell Seeding: The day before transfection, seed 2.5×10^5 HEK293 cells per well in a 6-well plate with 2 mL of complete growth medium. This should result in 70-90% confluence on the day of transfection.[\[8\]](#)[\[10\]](#)
- Complex Formation (per well):
 - Tube A (DNA): In a sterile microfuge tube, dilute 2.0 µg of **T145** plasmid DNA into 250 µL of Opti-MEM™. Mix gently.
 - Tube B (Lipid): In a separate sterile microfuge tube, add 6.0 µL of lipid transfection reagent to 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
Note: Do not vortex the lipid reagent.[\[13\]](#)

- Combine: Add the diluted DNA from Tube A to Tube B. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow DNA-lipid complexes to form.[6]
[\[14\]](#)
- Transfection:
 - Gently add the 500 µL of DNA-lipid complex mixture dropwise to the well containing the cells.
 - Gently rock the plate back and forth to ensure even distribution of the complexes.
- Incubation: Return the plate to the 37°C, 5% CO2 incubator.
- Post-Transfection: There is typically no need to change the medium after adding the complexes. Analyze gene expression 24-72 hours post-transfection.[6][\[15\]](#) For **T145**, peak expression is observed at 48 hours (see Table 2).

Protocol 3: Post-Transfection Analysis via Western Blot

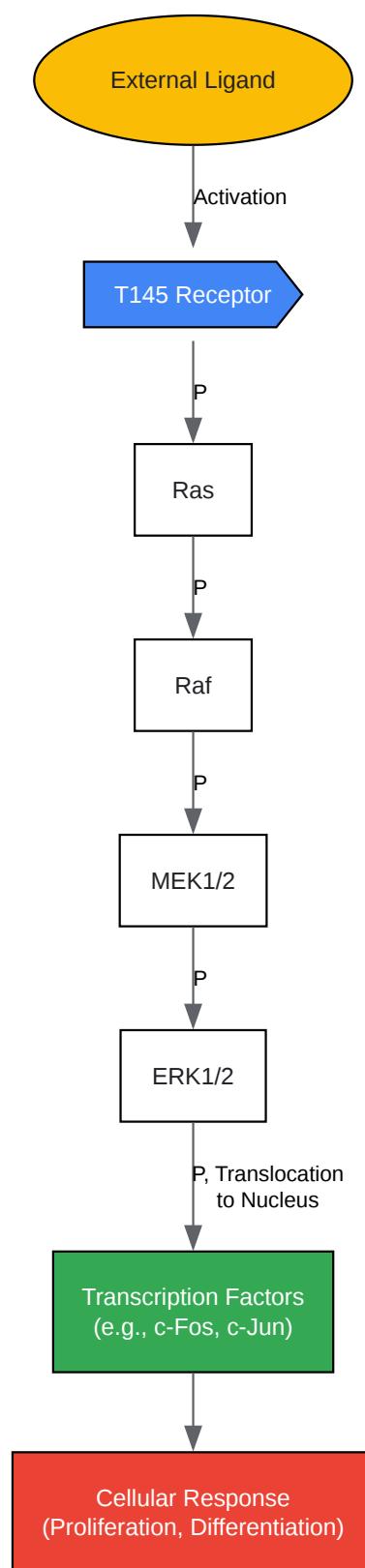
Materials:


- RIPA Lysis Buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody specific to **T145**
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Lysis (48 hours post-transfection):
 - Aspirate medium from wells and wash once with ice-cold PBS.
 - Add 150 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer lysate to a microfuge tube.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- SDS-PAGE and Transfer:
 - Load 20-30 µg of protein per lane on an SDS-PAGE gel.
 - Run the gel and subsequently transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature in blocking buffer.
 - Incubate the membrane with the primary anti-**T145** antibody overnight at 4°C.
 - Wash the membrane 3 times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane 3 times with TBST.
- Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations and Workflows

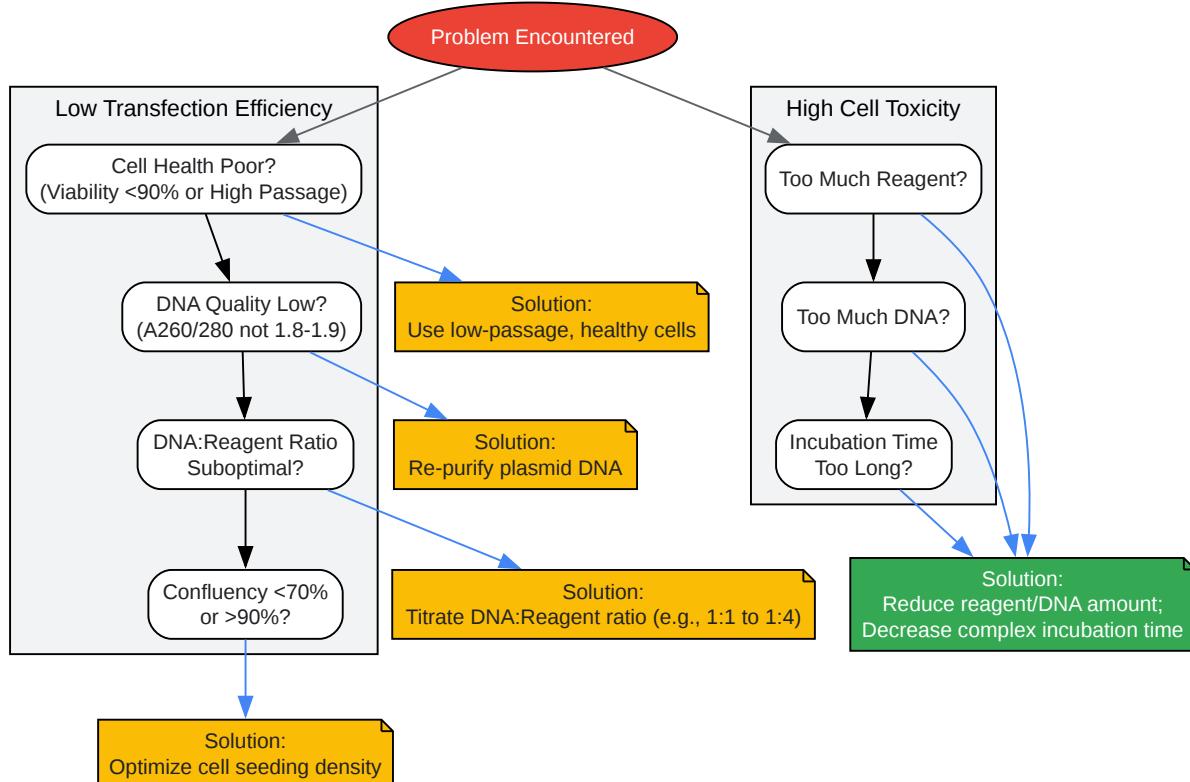

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for transient transfection and analysis of **T145** in HEK293 cells.

Hypothetical T145 Signaling Pathway

This diagram illustrates a hypothetical signaling cascade initiated by the **T145** protein, a putative membrane receptor, leading to the activation of the MAPK/ERK pathway.



[Click to download full resolution via product page](#)

Caption: Hypothetical **T145**-mediated activation of the MAPK/ERK signaling cascade.

Troubleshooting Guide

Low transfection efficiency or high cell death are common issues.[\[15\]](#)[\[16\]](#) This flowchart provides a logical approach to troubleshooting.

[Click to download full resolution via product page](#)

Caption: Troubleshooting flowchart for common transient transfection issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bitesizebio.com [bitesizebio.com]
- 2. beckman.com [beckman.com]
- 3. encodeproject.org [encodeproject.org]
- 4. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 6. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 7. addgene.org [addgene.org]
- 8. How to Increase Transfection Efficiency in HEK293 Cells [synapse.patsnap.com]
- 9. Optimize Transfection of Cultured Cells [worldwide.promega.com]
- 10. HEK293 Cell Transfection Challenges Solved: 5 Key Points to Boost Protein Expression_FDCELL [fdcell.com]
- 11. qiagen.com [qiagen.com]
- 12. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]
- 13. researchgate.net [researchgate.net]
- 14. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- To cite this document: BenchChem. [Application Notes: Transient Transfection of T145 in HEK293 Cells]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682861#transient-transfection-of-t145-in-hek293-cells>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com